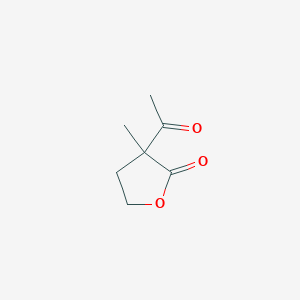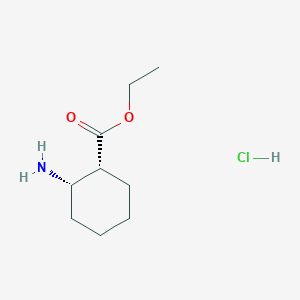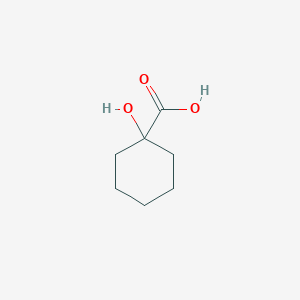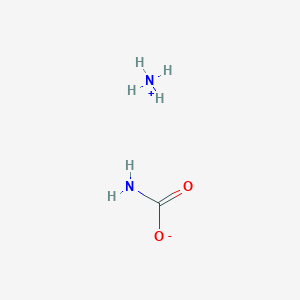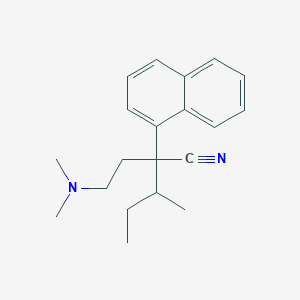
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile, also known as BDEN, is a fluorescent compound that has been used extensively in scientific research. BDEN is a naphthalene derivative that is widely used as a fluorescent probe for studying the structure and function of biomolecules. It has gained importance due to its unique properties such as high fluorescence quantum yield, good photostability, and high sensitivity.
Mecanismo De Acción
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a fluorescent probe that works by binding to biomolecules and undergoing a change in its fluorescence properties. The mechanism of action of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile involves the formation of an excited state complex between alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile and the biomolecule. This complex then undergoes a series of energy transfer processes leading to a change in the fluorescence properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
Efectos Bioquímicos Y Fisiológicos
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a potent fluorescent probe that may interfere with the normal functioning of biomolecules if used in excess.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has several advantages as a fluorescent probe for scientific research. It has a high fluorescence quantum yield, good photostability, and high sensitivity. It is also easy to synthesize and has a low cost. However, alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has some limitations as well. It has a limited solubility in water, which can make it difficult to use in certain experiments. It is also sensitive to pH changes and can undergo quenching in the presence of certain metal ions.
Direcciones Futuras
There are several future directions for the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in scientific research. One area of research is the development of new fluorescent probes based on alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile that have improved properties such as increased solubility and reduced sensitivity to pH changes. Another area of research is the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in live-cell imaging experiments to study the dynamics of biomolecules in real-time. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile can also be used in the development of new biosensors for detecting biomolecules in complex biological samples. Overall, the unique properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile make it a valuable tool for scientific research and its potential applications are vast.
Métodos De Síntesis
The synthesis of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a multistep process involving several chemical reactions. The most commonly used method for synthesizing alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is the reaction of 1-naphthaldehyde with sec-butylamine and dimethylaminoethyl chloride. The reaction is carried out in the presence of a strong base such as potassium hydroxide in an organic solvent such as ethanol. The resulting product is then purified by column chromatography to obtain pure alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
Aplicaciones Científicas De Investigación
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has found a wide range of applications in scientific research. It is used as a fluorescent probe for studying the structure and function of biomolecules such as proteins, nucleic acids, and lipids. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has been used to study protein-protein interactions, protein-ligand interactions, and protein folding. It has also been used to study the structure and function of membrane proteins and lipid bilayers.
Propiedades
Número CAS |
1509-15-5 |
|---|---|
Nombre del producto |
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile |
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C20H26N2/c1-5-16(2)20(15-21,13-14-22(3)4)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,16H,5,13-14H2,1-4H3 |
Clave InChI |
UVRPCMHJVMFIDJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Sinónimos |
α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



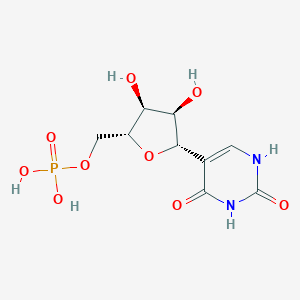
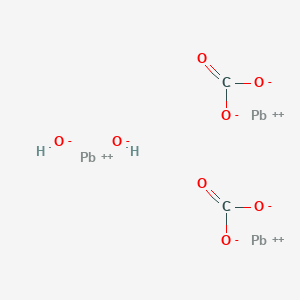
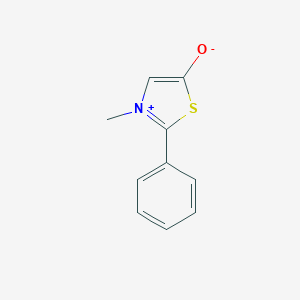
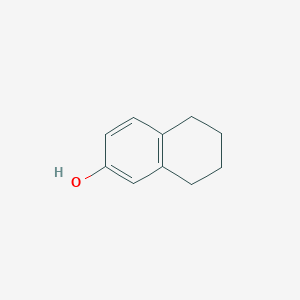
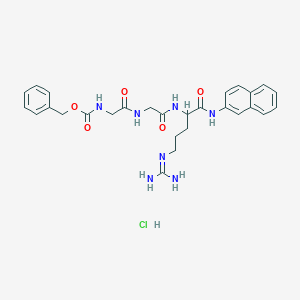
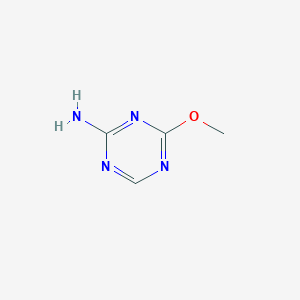
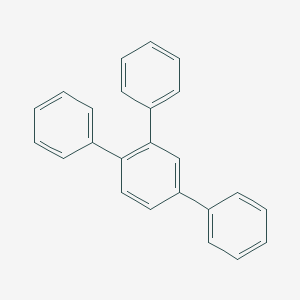
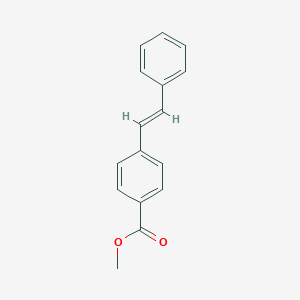
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
